A Comprehensive Technical Guide to the Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)-1H-indole
A Comprehensive Technical Guide to the Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)-1H-indole
Abstract
5-(4-Methylpiperazin-1-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, combining the privileged indole scaffold with the bioavailability-enhancing methylpiperazine moiety, makes it a valuable building block for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for its comprehensive characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.
Chemical Identity and Core Structural Attributes
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details of 5-(4-Methylpiperazin-1-yl)-1H-indole are summarized below.
Chemical Structure:
Figure 1: 2D structure of 5-(4-Methylpiperazin-1-yl)-1H-indole.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-(4-Methylpiperazin-1-yl)-1H-indole | Internal Nomenclature |
| CAS Number | 412049-06-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₇N₃ | [1][2] |
| Molecular Weight | 215.29 g/mol | [1][2][4] |
| SMILES | CN1CCN(CC1)C1=CC2=C(NC=C2)C=C1 | [4][5] |
| InChI Key | QCBUZBCDMSMRJZ-UHFFFAOYSA-N |[1][3] |
Essential Physicochemical Parameters: Protocols & Rationale
Understanding the fundamental physicochemical properties of a compound is paramount for predicting its behavior in biological systems and for developing viable formulations. The following sections detail the experimental determination of these critical parameters.
Melting Point and Thermal Behavior
Expertise & Rationale: The melting point is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range suggests high purity, whereas a broad range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides richer, quantitative data on thermal events such as phase transitions, decomposition, and polymorphic behavior.
Experimental Protocol: Melting Point Determination by DSC
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Instrumentation: Calibrated Differential Scanning Calorimeter.
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Sample Preparation: Accurately weigh 2-5 mg of 5-(4-Methylpiperazin-1-yl)-1H-indole into a Tzero aluminum pan.
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Hermetic Sealing: Crimp the pan to create a hermetic seal, preventing sublimation or evaporation.
-
Thermal Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is reported as the melting point. The peak area can be integrated to determine the heat of fusion (ΔHfus).
Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor solubility can terminate the development of an otherwise promising compound. We describe a High-Throughput Screening (HTS)-compatible kinetic solubility assay, which is ideal for early-stage discovery, and a more rigorous thermodynamic solubility assay for later-stage development.
Experimental Protocol: Kinetic Solubility by HPLC-UV
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Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
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Quantification: Analyze the filtrate by a rapid gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Compare the peak area of the sample to a calibration curve prepared from the DMSO stock to determine the concentration of the soluble compound.
Dissociation Constant (pKa)
Expertise & Rationale: The pKa value dictates the ionization state of a molecule at a given pH. 5-(4-Methylpiperazin-1-yl)-1H-indole has three nitrogen atoms—the indole nitrogen and two within the piperazine ring—that can be protonated. Knowing the pKa values is essential for predicting solubility, permeability across biological membranes, and receptor binding interactions. Potentiometric titration is the gold-standard method for its direct and accurate determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Instrumentation: Automated potentiometric titrator with a calibrated pH electrode.
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Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water, often with a small amount of co-solvent (e.g., methanol) if necessary to achieve initial dissolution.
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Titration:
-
Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa values of the basic centers.
-
Subsequently, titrate with a standardized solution of 0.1 M NaOH to determine the pKa of any acidic centers (the indole NH is weakly acidic).
-
-
Data Analysis: The pKa values are determined from the inflection points of the titration curve using the instrument's software. Multiple pKa values corresponding to the different nitrogen atoms are expected.
Lipophilicity (LogP and LogD)
Expertise & Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) measures it at a specific pH (typically 7.4), accounting for both neutral and ionized forms. The shake-flask method is the traditional and most reliable technique.
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
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System Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by shaking them together overnight and allowing the phases to separate.
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Sample Preparation: Dissolve a known amount of the compound in the pre-saturated aqueous phase.
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Partitioning: Add an equal volume of the pre-saturated n-octanol. Vigorously shake the mixture for 1-2 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.
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Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation:
-
LogP (or LogD) = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
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Analytical Characterization: Structure, Purity, and Identity
A suite of analytical techniques is required to confirm the structure, assess the purity, and verify the identity of 5-(4-Methylpiperazin-1-yl)-1H-indole.
Workflow for Comprehensive Analysis
The logical flow for a full analytical characterization ensures that each technique builds upon the last, from initial purity assessment to definitive structural confirmation.
Caption: Workflow for the comprehensive analytical characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Expected Spectral Features:
-
¹H NMR:
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Aromatic region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the indole ring.
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Indole NH (δ 8.0-9.0 ppm): A characteristically broad singlet, which can be exchanged with D₂O.
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Piperazine ring protons (δ 2.5-3.5 ppm): A series of multiplets corresponding to the four sets of methylene protons.
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N-Methyl group (δ ~2.3 ppm): A sharp singlet integrating to 3 protons.
-
-
¹³C NMR:
-
Aromatic carbons (δ 100-150 ppm): Signals for the 8 carbons of the indole core.
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Piperazine carbons (δ 45-60 ppm): Signals for the piperazine ring carbons.
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N-Methyl carbon (δ ~45 ppm): Signal for the methyl group.
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Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC to confirm assignments.
-
Referencing: Reference spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Expertise & Rationale: MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Results:
-
Low-Resolution MS (LC-MS): An electrospray ionization (ESI) mass spectrum in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 216.3.
-
High-Resolution MS (HRMS): The exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value (C₁₃H₁₈N₃⁺ = 216.1495).
Experimental Protocol: LC-MS Analysis
-
Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any impurities.
-
MS Parameters: Operate the ESI source in positive ion mode, scanning a mass range of m/z 100-500.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Expected Absorption Bands:
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~3400 cm⁻¹: N-H stretch (indole).
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~3100-3000 cm⁻¹: Aromatic C-H stretch.
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~2950-2800 cm⁻¹: Aliphatic C-H stretch (piperazine and methyl).
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~1600-1450 cm⁻¹: C=C aromatic ring stretches.
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~1350-1250 cm⁻¹: C-N stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.
Chemical Stability Profile
Expertise & Rationale: Assessing the stability of a compound under stress conditions is a regulatory requirement and is critical for determining appropriate storage conditions and shelf-life.[6] A forced degradation study purposefully degrades the sample to identify potential degradation products and establish stability-indicating analytical methods. The indole nucleus can be susceptible to oxidation, while the overall molecule may be sensitive to pH and light.[6]
Caption: A typical workflow for a forced degradation (stress testing) study.
Experimental Protocol: Forced Degradation Study
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Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24-48 hours):
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at 80°C.
-
Photostability: Expose the solution to light as specified by ICH Q1B guidelines.
-
-
Analysis: At various time points, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method. Use LC-MS to obtain mass information on any new peaks that appear, corresponding to degradation products.
-
Handling and Storage: Based on stability data, recommended storage is in a dry, dark place at room temperature to minimize degradation.[2][4]
Conclusion
5-(4-Methylpiperazin-1-yl)-1H-indole is a compound with significant potential in pharmaceutical research. A thorough and systematic characterization of its physicochemical properties, as detailed in this guide, is a non-negotiable prerequisite for its successful application. The protocols and rationale provided herein establish a robust framework for generating the high-quality, reliable data needed to support discovery and development efforts, ensuring that decisions are based on a sound scientific understanding of the molecule's fundamental behavior.
References
-
1H-Indole, 5-(4-methyl-1-piperazinyl)-. Ivy Fine Chemicals. [Link]
-
5-(4-Methylpiperazin-1-yl)-1H-indole. MySkinRecipes. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. ScienceDirect. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-(4-Methylpiperazin-1-yl)-1H-indole [myskinrecipes.com]
- 3. 5-(4-Methylpiperazin-1-yl)-1H-indole | CymitQuimica [cymitquimica.com]
- 4. 412049-06-0|5-(4-Methylpiperazin-1-yl)-1H-indole|BLD Pharm [bldpharm.com]
- 5. ivychem.com [ivychem.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
